molecular formula C17H18N2O5 B5534991 2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5534991
M. Wt: 330.33 g/mol
InChI Key: CHFCRJVBXZMXKU-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenoxy and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-ethylphenol with 2-methoxy-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy and nitrophenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy or nitrophenyl derivatives.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(2-ethylphenoxy)-N-(2-nitrophenyl)acetamide
  • 2-(2-ethylphenoxy)-N-(5-nitrophenyl)acetamide

Uniqueness

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds lacking one of these groups.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-15(12)24-11-17(20)18-14-10-13(19(21)22)8-9-16(14)23-2/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFCRJVBXZMXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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